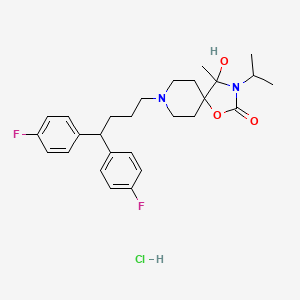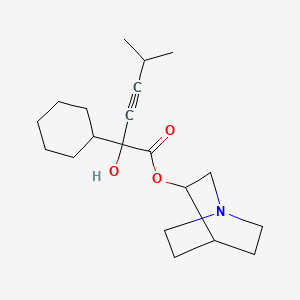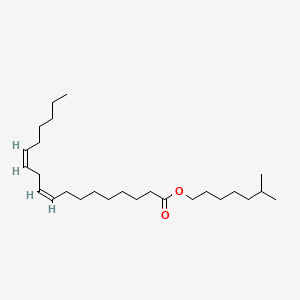
Isooctyl linoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl linoleate is an ester derived from isooctyl alcohol and linoleic acid. It is commonly used in cosmetics and personal care products due to its excellent emollient properties, which help to soften and smooth the skin. This compound is also known for its stability and ability to enhance the texture and spreadability of formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl linoleate is typically synthesized through an esterification reaction between isooctyl alcohol and linoleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Isooctyl alcohol+Linoleic acidAcid catalystIsooctyl linoleate+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to ensure high yields. The use of a solvent-free method, such as the one involving 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, has been developed to produce phytosterol linoleic acid esters at mild temperatures (60°C) with high conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl linoleate can undergo various chemical reactions, including:
Oxidation: Exposure to air and light can lead to the oxidation of the linoleic acid moiety, forming hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isooctyl alcohol and linoleic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat.
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts (e.g., sulfuric acid, sodium methoxide).
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Isooctyl alcohol and linoleic acid.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Isooctyl linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Explored for its potential anti-inflammatory and skin barrier-enhancing properties.
Mécanisme D'action
The mechanism of action of isooctyl linoleate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing transepidermal water loss and improving skin hydration. The linoleic acid component can also be metabolized by the skin to produce bioactive lipids that contribute to skin health and barrier function .
Comparaison Avec Des Composés Similaires
Isooctyl linoleate can be compared with other esters of linoleic acid, such as:
- Ethyl linoleate
- Butyl linoleate
- Hexyl linoleate
Uniqueness
This compound is unique due to its branched isooctyl alcohol component, which provides better stability and a lighter, non-greasy feel compared to other linear alcohol esters. This makes it particularly suitable for use in lightweight cosmetic formulations .
Conclusion
This compound is a versatile compound with significant applications in cosmetics and personal care products. Its unique properties, including stability and emollient effects, make it a valuable ingredient in various formulations. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Propriétés
Numéro CAS |
67874-38-8 |
|---|---|
Formule moléculaire |
C26H48O2 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
6-methylheptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C26H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h8-9,11-12,25H,4-7,10,13-24H2,1-3H3/b9-8-,12-11- |
Clé InChI |
SHJGZTHMRQYWME-MURFETPASA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCC(C)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



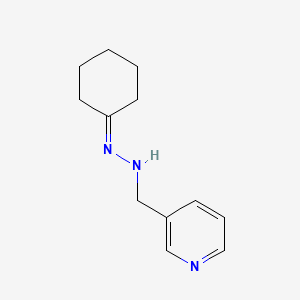
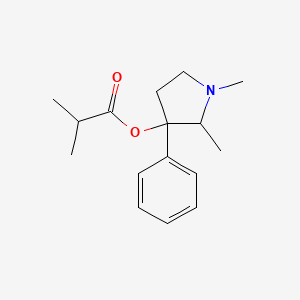
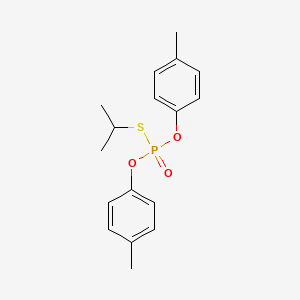
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
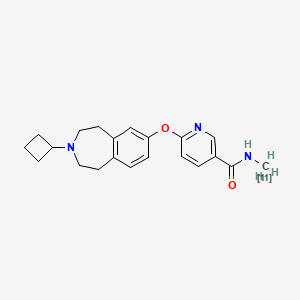
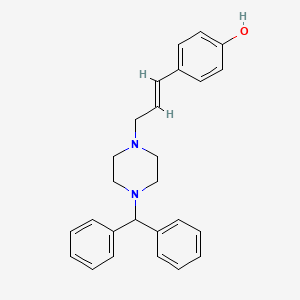


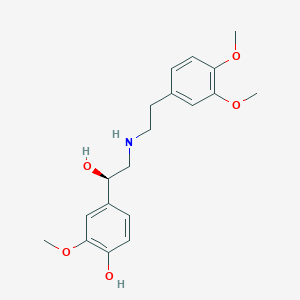
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
